3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid, also known as (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid, is an organic compound that belongs to the class of hydroxycinnamic acids. Its molecular formula is C₁₀H₈O₄, and it has a molar mass of approximately 192.17 g/mol. The structure features a prop-2-enoic acid backbone with a hydroxyl group and an aldehyde group attached to the phenyl ring, contributing to its unique chemical properties and biological activities .
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or different physicochemical properties.
Research indicates that 3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid exhibits several biological activities, including:
These properties are largely attributed to the presence of the hydroxyl and aldehyde functional groups, which enhance its reactivity and interaction with biological targets .
The synthesis of 3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid can be achieved through several methods:
The applications of 3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid are diverse:
These applications highlight its potential in various sectors, particularly in health and wellness products.
Interaction studies involving 3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid have focused on its ability to bind with proteins and enzymes. The compound's antioxidant properties suggest interactions with reactive oxygen species and enzymes involved in oxidative stress pathways. Additionally, studies indicate that it may modulate signaling pathways related to inflammation and cell survival, further emphasizing its potential therapeutic roles .
Several compounds share structural similarities with 3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(4-Hydroxyphenyl)prop-2-enoic acid | Hydroxyl group on para position | Lacks the formyl group, affecting reactivity |
| 3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid | Methoxy substitution on para position | Exhibits different solubility and biological activity |
| Caffeic Acid | Contains a double bond between carbon atoms | More established antioxidant properties |
The presence of both hydroxyl and aldehyde groups in 3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid sets it apart from these similar compounds, enhancing its reactivity and potential applications in medicinal chemistry .
The compound’s structure consists of three key components:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈O₄ | |
| Molecular Weight | 192.17 g/mol | |
| IUPAC Name | (E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid | |
| SMILES | C1=CC(=C(C=C1C=CC(=O)O)C=O)O | |
| Topological Polar SA | 74.60 Ų |
The E configuration ensures the carboxyl group and phenyl ring reside on opposite sides of the double bond, influencing intermolecular interactions such as hydrogen bonding and π-π stacking.
The compound is recognized under multiple synonymous designations, reflecting its structural complexity and interdisciplinary relevance:
These synonyms are critical for cross-referencing in chemical databases and phytochemical literature.
The compound 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid possesses the systematic International Union of Pure and Applied Chemistry name (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid [1] [3]. This nomenclature reflects the trans-configuration of the double bond in the acrylic acid portion, designated by the "2E" stereochemical descriptor [1]. The molecular formula is established as C₁₀H₈O₄ with a molecular weight of 192.17 daltons [2] [3].
The compound exhibits several synonymous designations in chemical literature, including (E)-3-(3-formyl-4-hydroxyphenyl)acrylic acid and (E)-3-(3-formyl-4-hydroxyphenyl)-2-propenoic acid [1] [8]. The Chemical Abstracts Service registry number is documented as 893642-98-3, with the European Community number listed as 978-659-7 [1] [6].
Regarding isomeric forms, the compound exists predominantly in the E-configuration (trans-isomer) about the carbon-carbon double bond in the prop-2-enoic acid chain [1] [3]. The stereochemical notation "2E" indicates that the carboxylic acid group and the substituted phenyl ring are positioned on opposite sides of the double bond [3]. The InChI key OIRQJQBTHILALM-DUXPYHPUSA-N provides a unique structural identifier that distinguishes this specific geometric isomer [3] [4].
The structural representation reveals a conjugated system extending from the phenyl ring through the carbon-carbon double bond to the carboxylic acid functionality [4]. The formyl group at the 3-position and hydroxyl group at the 4-position of the phenyl ring create specific electronic and steric effects that influence the compound's chemical behavior [1] [8].
Nuclear magnetic resonance spectroscopic analysis of hydroxyphenyl prop-2-enoic acid derivatives reveals characteristic chemical shifts that enable structural elucidation [20] [21] [42]. The phenolic hydroxyl proton typically appears as a broad signal between 9-12 parts per million due to hydrogen bonding interactions and rapid exchange with solvent molecules [42] [43]. Aromatic protons of the substituted phenyl ring generally resonate in the 6.5-8.0 parts per million region, with specific multiplicity patterns dependent on substitution patterns [21] [42].
The formyl proton (-CHO) represents a diagnostic signal appearing as a singlet around 9.8-10.2 parts per million, characteristic of aldehydic functionality directly attached to aromatic systems [20] [23]. The vinyl protons of the prop-2-enoic acid chain exhibit distinctive coupling patterns, with the beta-proton (adjacent to the phenyl ring) typically appearing as a doublet around 7.5-7.8 parts per million and the alpha-proton (adjacent to the carboxyl group) as a doublet around 6.3-6.8 parts per million [21] [24].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carboxylic acid carbonyl carbon resonating around 170-175 parts per million and the aldehydic carbon appearing near 190-195 parts per million [21] [44]. Aromatic carbons typically range from 110-160 parts per million, while the vinyl carbons of the prop-2-enoic acid chain appear around 115-145 parts per million [42] [44].
Infrared spectroscopic analysis of related hydroxyphenyl prop-2-enoic acid compounds reveals characteristic absorption bands that facilitate functional group identification [23] [26] [45]. The carboxylic acid functionality exhibits a broad O-H stretching vibration between 2400-3300 inverse centimeters due to extensive hydrogen bonding, while the carbonyl stretch appears as a strong absorption around 1680-1720 inverse centimeters [23] [26].
The formyl group contributes a distinctive carbonyl stretching frequency typically observed around 1680-1700 inverse centimeters, often appearing as a shoulder or separate peak from the carboxylic acid carbonyl [23] [45]. Phenolic O-H stretching vibrations manifest as broad absorptions in the 3200-3600 inverse centimeters region, with the exact frequency dependent on the extent of intermolecular hydrogen bonding [23] [26].
The carbon-carbon double bond of the prop-2-enoic acid chain produces a characteristic stretching vibration around 1620-1640 inverse centimeters [26] [45]. Aromatic carbon-carbon stretching modes appear as multiple bands between 1450-1600 inverse centimeters, while aromatic C-H bending vibrations are observed in the 900-1000 inverse centimeters region [23] [26].
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information for structural characterization [4] [21] [27]. The molecular ion peak appears at mass-to-charge ratio 192 for the title compound, consistent with the molecular formula C₁₀H₈O₄ [4]. Collision cross section predictions for various adduct ions have been calculated, with [M+H]⁺ showing a predicted value of 139.6 square angstroms [4].
Common fragmentation patterns for hydroxycinnamic acid derivatives include loss of the carboxylic acid functionality (loss of 45 mass units), dehydration reactions (loss of 18 mass units), and loss of carbon monoxide from aldehydic groups (loss of 28 mass units) [21] [27]. For para-coumaric acid, a structurally related compound, characteristic fragment ions are observed at mass-to-charge ratios 147, 119, and 103, corresponding to loss of water, loss of COOH, and further aromatic degradation [27].
Crystallographic studies of related hydroxyphenyl acrylic acid derivatives provide insights into molecular packing and hydrogen bonding patterns [28] [31] [33]. Crystal structure analysis of methyl (E)-3-(4-(2-ethoxy-2-oxoethoxy)phenyl) acrylate revealed a triclinic space group P1 with specific lattice parameters: a = 8.5293(8) angstroms, b = 11.5626(11) angstroms, c = 14.2196(13) angstroms [28]. The unit cell angles were determined as α = 88.888(10)°, β = 74.988(10)°, and γ = 87.556(10)° [28].
Phenolic compounds typically exhibit extensive hydrogen bonding networks in the solid state, significantly influencing crystal packing arrangements [47] [49]. The phenol-phenolate supramolecular heterosynthon (PhOH···PhO⁻) represents a particularly strong interaction with calculated hydrogen bond energies approximately three times stronger than conventional phenol-phenol hydrogen bonds [47] [49]. These charge-assisted hydrogen bonds contribute to the formation of ionic cocrystals with distinctive packing motifs [47].
Cinnamic acid derivatives commonly crystallize with hydrogen-bonding motifs involving carboxylic acid dimers and phenolic hydroxyl interactions [31] [33]. Seven novel co-crystals of cinnamic acid derivatives with pyridyl co-crystallizers demonstrated consistent hydrogen-bonding patterns, with carboxylic acid-pyridine and amide-amide interactions forming hydrogen-bonded chains [31] [33].
Conformational analysis of related compounds indicates that the prop-2-enoic acid chain adopts a planar configuration due to conjugation with the aromatic ring system [30] [51]. The carbon-carbon double bond exhibits E-configuration (trans-geometry), positioning the carboxylic acid group and phenyl ring on opposite sides of the double bond [51]. This configuration minimizes steric interactions and maximizes orbital overlap in the conjugated system [51].
The formyl group substitution at the 3-position of the phenyl ring introduces additional conformational considerations [55]. Intramolecular hydrogen bonding between the formyl oxygen and the adjacent phenolic hydroxyl group may stabilize specific conformations [55] [57]. Such interactions contribute to molecular rigidity and influence the overall three-dimensional structure [55].
Theoretical calculations suggest that the phenyl ring and the prop-2-enoic acid chain maintain coplanarity to maximize conjugation effects [30]. The dihedral angle between these moieties typically ranges from 0-10 degrees in optimized structures, indicating minimal deviation from planarity [30] [51].
Density functional theory computational studies provide detailed insights into electronic structure and molecular properties of related acrylic acid derivatives [35] [36] [39]. Calculations employing the B3LYP functional with various basis sets have been extensively used to investigate molecular geometries, vibrational frequencies, and electronic properties [36] [39]. For acrylic acid itself, density functional theory calculations using the STO-3G basis set revealed a HOMO-LUMO energy gap of 5.545 electron volts [36].
Computational analysis of cinnamic acid derivatives has employed multiple density functional theory levels including B3LYP, CAM-B3LYP, and B3PW91 with the 6-311++G(d,p) basis set [39]. These calculations provide optimized geometries, electronic properties, and thermodynamic parameters essential for understanding molecular behavior [39]. The choice of functional and basis set significantly influences the accuracy of predicted properties, particularly for compounds containing extended conjugation systems [35] [38].
Studies of related phenolic compounds have utilized density functional theory to investigate the effects of substituents on electronic structure [39] [40]. Calculations on 4-[2-(2-N,N-dihydroxy amino thiophene) vinyl] benzenamine derivatives demonstrated that electronic properties can be significantly modified through halogen substitution [39]. Such modifications affect HOMO-LUMO gaps, resulting in values between 1-1.5 electron volts for semiconducting materials [39].
Molecular modeling investigations of hydroxyphenyl compounds have focused on conformational analysis and intermolecular interactions [17] [30] [40]. Pair distribution function analysis provides insights into molecular conformation in both crystalline and amorphous states [30]. For compounds with rotatable bonds, such as biphenyl derivatives, molecular dynamics simulations reveal the effects of conformational flexibility on structural properties [30].
Computational studies of phenolic acids have examined hydrogen bonding patterns and crystal packing preferences [40] [47]. Multifunctional cinnamic acid derivatives exhibit complex intermolecular interactions that can be analyzed through molecular modeling approaches [40]. These studies provide insights into structure-activity relationships and guide the design of compounds with specific properties [37] [40].
Theoretical investigations of formyl-containing compounds have utilized ab initio methods to study molecular complexes and interaction energies [41]. Calculations at the second-order Møller-Plesset perturbation theory level with aug-cc-pVTZ basis sets provide accurate descriptions of intermolecular interactions [41]. Such studies reveal the influence of formyl substitution on molecular properties and reactivity patterns [41].
Advanced computational frameworks have been developed for calculating temperature-dependent thermochemistry of large and flexible molecules [38]. These methods combine high-level electronic structure calculations with statistical mechanical treatments to predict enthalpies of formation and other thermodynamic properties [38]. The atomization energy scheme represents the most common approach for calculating formation enthalpies, though systematic errors may arise due to differences between atomic and molecular electronic states [38].
The biosynthesis of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid follows the fundamental architecture of the phenylpropanoid pathway, a central metabolic route that converts simple amino acid precursors into an extraordinary diversity of bioactive compounds [1] [2]. The pathway begins with the enzymatic conversion of phenylalanine by phenylalanine ammonia-lyase, which catalyzes the non-oxidative deamination to produce cinnamic acid as the foundational intermediate [2] [3].
| Pathway Component | Compound/Process | Reaction Type |
|---|---|---|
| Initial Substrate | Phenylalanine | Substrate Entry |
| PAL Enzyme | Phenylalanine Ammonia-Lyase | Deamination |
| Primary Product | Cinnamic Acid | Intermediate Formation |
| C4H Enzyme | Cinnamate 4-Hydroxylase | Hydroxylation |
| Secondary Product | p-Coumaric Acid | Hydroxylated Intermediate |
| 4CL Enzyme | 4-Coumarate: CoA Ligase | CoA Activation |
| Activated Product | p-Coumaroyl-CoA | Activated Thioester |
| Formylation/Oxidation | Aldehyde Formation & Hydroxylation | Aldol Condensation/Oxidation |
| Final Product | 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid | Phenolic Aldehyde |
The subsequent enzymatic transformations involve cinnamate 4-hydroxylase, which introduces the critical hydroxyl group at the para position of the phenyl ring, yielding p-coumaric acid [2] [4]. This hydroxylated intermediate undergoes activation through the action of 4-coumarate: CoA ligase, forming the energy-rich thioester p-coumaroyl-CoA that serves as a branch point for numerous biosynthetic pathways [1] [2].
The formation of the distinctive formyl group characteristic of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid involves specialized enzymatic machinery that introduces aldehyde functionality through controlled oxidation processes [5] [6]. This transformation represents a sophisticated biochemical modification that enhances the compound's reactivity and biological activity profiles.
Baccharis dracunculifolia, commonly known as rosemary-of-field, serves as the primary botanical source for the biogenesis of complex phenolic compounds, including derivatives structurally related to 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid [7] [8]. This plant species demonstrates remarkable biosynthetic capacity, producing an extensive array of secondary metabolites that are subsequently concentrated and modified by honeybees to form Brazilian green propolis [8] [9].
| Plant Component | Chemical Content | Compound Concentration | Role in Defense |
|---|---|---|---|
| Young Leaves | Phenolic compounds, hydroxycinnamic acids | 10-25 mg/g extract | Primary synthesis site |
| Leaf Buds | Concentrated phenolic aldehydes | 20-40 mg/g extract | Concentrated defense compounds |
| Secretory Trichomes | Secondary metabolite storage | Variable by season | Storage and release |
| Resinous Exudates | Artepillin C, Baccharin derivatives | 15-35 mg/g extract | Anti-microbial activity |
| Bee Processing | Wax and enzymatic modification | Processing dependent | Enhanced bioavailability |
| Green Propolis | Concentrated bioactive compounds | 200-400 mg/g extract | Potent antimicrobial matrix |
The leaves of Baccharis dracunculifolia contain specialized secretory trichomes that serve as primary sites for the biosynthesis and accumulation of phenolic compounds [8] [9]. These microscopic structures function as biochemical factories, concentrating enzymes necessary for the complex transformations that generate sophisticated phenolic aldehydes and related derivatives [7] [10].
Research has demonstrated that the chemical composition of Baccharis dracunculifolia exhibits significant qualitative similarity to Brazilian green propolis, with honeybees selectively collecting resinous materials rich in bioactive compounds [7] [11]. The concentration process performed by bees results in approximately twenty-fold enrichment of key phenolic compounds, including p-coumaric acid, artepillin C, and baccharin derivatives that share structural features with 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid [7] [10].
The ecological significance of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid and related phenolic aldehydes extends far beyond simple metabolic byproducts, representing sophisticated chemical weapons in the ongoing evolutionary arms race between plants and their natural enemies [12] [13]. These compounds function as multifunctional defense molecules that provide protection against herbivores, pathogens, and environmental stresses through diverse mechanisms of action [14] [15].
| Defense Mechanism | Target Organisms | Mechanism of Action | Effectiveness |
|---|---|---|---|
| Direct Toxicity | Herbivorous insects | Cytotoxic aldehyde interactions | High (IC50 < 10 μM) |
| Antifeedant Activity | Chewing insects, mammals | Taste deterrent compounds | Moderate deterrent effect |
| Antimicrobial Action | Bacteria, fungi, viruses | Cell wall disruption | Broad spectrum activity |
| UV Protection | Plant tissue protection | Light absorption/scattering | Significant UV screening |
| Oxidative Stress | Pathogenic microorganisms | ROS generation | Moderate oxidative damage |
| Enzyme Inhibition | Digestive enzymes | Active site binding | Enzyme-specific inhibition |
| Signaling Disruption | Insect communication | Pheromone interference | Communication disruption |
| Membrane Damage | Microbial cell walls | Lipid peroxidation | Cell membrane compromise |
The aldehyde functionality present in 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid confers particularly potent biological activity through its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids [6] [16]. This reactivity enables the compound to disrupt essential biological processes in attacking organisms while remaining relatively stable within plant tissues until activated by tissue damage or enzymatic release [13] [14].
Secondary metabolites containing phenolic aldehyde groups demonstrate remarkable effectiveness in modulating multi-trophic interactions, serving not only as direct toxins but also as signaling molecules that can attract beneficial organisms such as predators and parasitoids of herbivorous pests [12] [14]. This dual functionality exemplifies the sophisticated evolutionary strategies employed by plants to maximize their defensive capabilities while minimizing metabolic costs.